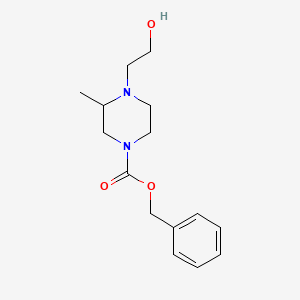

4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13476187

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O3 |

|---|---|

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 |

| Standard InChI Key | YBYSKCUWEPEPTN-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Key substituents include:

-

3-Methyl group: Enhances steric bulk and influences conformational stability.

-

4-(2-Hydroxyethyl) group: Introduces polarity and hydrogen-bonding capacity.

-

Benzyl ester: A protective group for carboxylic acids, cleavable under acidic conditions .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include at ~1700 cm⁻¹ (ester), at ~3400 cm⁻¹ (hydroxyethyl), and at ~1250 cm⁻¹.

-

NMR: NMR would show aromatic protons (δ 7.2–7.4 ppm, benzyl), methyl singlet (δ 1.2–1.4 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential functionalization of the piperazine core:

Step 1: Piperazine Core Preparation

Piperazine-2-carboxylic acid serves as the starting material. Methylation at the 3-position is achieved using methyl iodide () in the presence of a base (e.g., ).

Step 3: Benzyl Esterification

Benzyl chloride () or benzyl bromide is used in a nucleophilic acyl substitution, facilitated by or DCC (dicyclohexylcarbodiimide).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 75–85% | |

| 2 | Ethylene oxide, | 60–70% |

| 3 | 80–90% |

Industrial Scale-Up

Continuous flow reactors are employed to optimize heat transfer and reduce reaction times. Green chemistry principles, such as solvent recycling and catalytic reagents, enhance sustainability.

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

The benzyl ester acts as a transient protective group, enabling selective reactions at the carboxylic acid site. For example:

-

Antidepressants: Piperazine derivatives are key in serotonin-norepinephrine reuptake inhibitors (SNRIs) .

-

Antimicrobial Agents: Structural analogs exhibit activity against Chlamydia spp. and Gram-positive bacteria .

Biologically Active Derivatives

-

FAAH Modulators: Patents disclose related compounds as fatty acid amide hydrolase (FAAH) inhibitors for anxiety and pain management .

-

Opioid Receptor Ligands: Modifications at the hydroxyethyl site enhance CNS penetration.

| Target Class | Mechanism | Reference |

|---|---|---|

| FAAH | Inhibition of endocannabinoid degradation | |

| μ-Opioid Receptor | Agonism for analgesia | |

| Bacterial Topoisomerase | Inhibition of DNA replication |

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Amber MolTech LLC | >95% | 1–100 g | $200–$500/g |

| VulcanChem | >98% | 5–50 g | $250–$600/g |

Future Research Directions

Unmet Needs

-

Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

-

Prodrug Development: Ester hydrolysis to release active carboxylic acid derivatives in vivo .

Computational Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume